molecular formula C10H8BrNO2S B2486027 Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate CAS No. 2090456-55-4

Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

Cat. No. B2486027
CAS RN: 2090456-55-4
M. Wt: 286.14
InChI Key: LGYYXHJRIJUKIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves strategies that enable the incorporation of functional groups at specific positions on the benzothiophene core. A relevant example is the preparation of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-ones through ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines, introducing a new donor–acceptor chromophore with potential application in materials science (Nakazumi et al., 1990).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation relative to the C2=C3 double bond. This orientation is stabilized by intra- and intermolecular N-H···O hydrogen bonds, highlighting the compound's potential for forming structured assemblies (Vasu et al., 2004).

Chemical Reactions and Properties

Benzothiophene derivatives undergo various chemical reactions that modify their properties and functionality. The electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates is an example, where the reduction follows an ECE mechanism, leading to the formation of methyl 1-benzothiophene-2-carboxylate as the only reduction product. This process illustrates the reactivity of the benzothiophene core towards electron transfer and its potential utility in synthesis and materials chemistry (Rejňák et al., 2004).

Physical Properties Analysis

The physical properties of methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate, like other benzothiophene derivatives, are influenced by their molecular structure. The crystalline structure, melting point, solubility, and optical properties are determined by the specific substituents and their arrangement on the benzothiophene core. Studies on related compounds, such as methyl 2‐amino‐4,5,6,7‐tetra­hydro‐1‐benzo­thio­phene‐3‐carboxyl­ate, provide insights into how structural features affect these physical properties (Vasu et al., 2004).

Scientific Research Applications

Synthesis and Electrochemical Studies

  • Electrochemical Reduction : Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate derivatives have been explored in the context of electrochemical reduction studies. For example, methyl 3-halo-1-benzothiophene-2-carboxylates were synthesized and their electrochemical behavior investigated. These studies highlight the reduction mechanisms and the potential formation of blocking films on electrodes, pointing to the compound's utility in understanding electrochemical processes at a molecular level (Rejňák et al., 2004).

Anticancer Activity

  • Novel Thiophene and Benzothiophene Derivatives : Research has been conducted on synthesizing and evaluating a series of thiophene and benzothiophene derivatives for their anti-cancer activities. These efforts underscore the compound's role in generating new chemical entities with potential anti-proliferative effects against various tumor cell lines, thereby contributing to cancer research (Mohareb et al., 2016).

Antimicrobial and Anti-inflammatory Agents

  • Antimicrobial and Anti-inflammatory Properties : Another area of research involves the synthesis of benzothiophene derivatives with antimicrobial and anti-inflammatory properties. This work not only provides insights into the compound's chemical versatility but also its potential for developing new therapeutics targeting bacterial infections and inflammatory conditions (Narayana et al., 2006).

Fluorescent and Colorimetric Probes

  • pH Sensing : Derivatives of this compound have been employed in the synthesis of fluorescent and colorimetric probes. These probes demonstrate significant potential for real-time pH sensing, which can be crucial for various biological and chemical analyses (Diana et al., 2020).

Synthetic Methodologies

  • Advanced Synthetic Techniques : The compound has been a focal point in the development of advanced synthetic methodologies, facilitating the creation of complex molecules. These synthetic routes are vital for pharmaceutical research and the development of new drugs, highlighting the compound's importance in medicinal chemistry (Ikemoto et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

Future Directions

The future directions for research on “Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Thiophene derivatives are of interest to many scientists due to their potential as biologically active compounds . They also have applications in material science and industrial chemistry . Therefore, continued research in these areas is expected.

properties

IUPAC Name

methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)8-4-5-7(15-8)3-2-6(12)9(5)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYYXHJRIJUKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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